Versiconol

Description

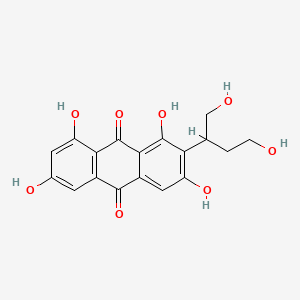

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O8 |

|---|---|

Molecular Weight |

360.3 g/mol |

IUPAC Name |

2-(1,4-dihydroxybutan-2-yl)-1,3,6,8-tetrahydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C18H16O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-5,7,19-23,25H,1-2,6H2 |

InChI Key |

ZLIRCPWCWHTYNP-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O |

Synonyms |

versiconol |

Origin of Product |

United States |

**natural Occurrence and Mycological Production of Versiconol**

Fungal Genera and Species Exhibiting Versiconol Production

This compound has been isolated from fungi belonging to different genera, with Aspergillus species being prominent producers. ontosight.ai

Several Aspergillus species are known to produce this compound. Aspergillus versicolor is frequently reported as a source of this compound. mdpi.commdpi.comacademicjournals.org Other Aspergillus species, including those isolated from specific environments, have also been found to produce this compound. researchgate.netnih.govresearchgate.netfrontiersin.orgrsc.org For instance, Aspergillus sp. SDC28, isolated from a Brazilian cave, was found to produce this compound. researchgate.netresearchgate.net Additionally, Aspergillus sp. F40, isolated from a marine sponge, has been identified as a producer of this compound. nih.govfrontiersin.org Aspergillus versicolor SCSIO 41502, a deep-sea fungus, has also been shown to produce this compound. mdpi.com

Paecilomyces carneus is another fungal species recognized for producing this compound. researchgate.netnih.govebi.ac.ukresearchgate.net Specifically, the strain Paecilomyces carneus P-177 has been reported to isolate this compound from its culture broth. researchgate.netnih.govebi.ac.ukresearchgate.net

Marine environments are a significant source of fungi that produce bioactive compounds, including anthraquinones like this compound. academicjournals.orgnih.govmdpi.com this compound has been isolated from Aspergillus species obtained from marine sponges and deep-sea sediments. mdpi.comnih.govfrontiersin.org For example, Aspergillus sp. F40 from a marine sponge and Aspergillus versicolor SCSIO 41502 from deep-sea sediment are marine-derived fungi that produce this compound. mdpi.comnih.govfrontiersin.org

Terrestrial fungi, particularly those from underexplored environments like caves, have also been found to produce this compound. researchgate.netresearchgate.netnih.govresearchgate.netuni.edumdpi.com Aspergillus sp. SDC28, a soil-derived fungus isolated from a Brazilian cave, is an example of a terrestrial isolate that produces this compound. researchgate.netresearchgate.net Research into cave fungi highlights their potential as sources of novel bioactive secondary metabolites. researchgate.netresearchgate.netnih.govmdpi.com

Here is a table summarizing some fungal sources of this compound:

| Fungal Genus | Fungal Species | Isolation Source | Reference |

| Aspergillus | Aspergillus versicolor | Various, including marine | mdpi.commdpi.comacademicjournals.orghuggingface.cocgl.org.cnnpatlas.org |

| Aspergillus | Aspergillus sp. SDC28 | Brazilian Cave Soil | researchgate.netresearchgate.net |

| Aspergillus | Aspergillus sp. F40 | Marine Sponge | nih.govfrontiersin.org |

| Aspergillus | Aspergillus versicolor SCSIO 41502 | Deep-Sea Sediment | mdpi.com |

| Paecilomyces | Paecilomyces carneus P-177 | Culture Broth | researchgate.netnih.govebi.ac.ukresearchgate.net |

| Bipolaris | Bipolaris sorokiniana | Culture | rsc.org |

Environmental and Culturing Conditions Influencing this compound Production

The production of secondary metabolites, including this compound, by fungi is significantly influenced by environmental and culturing conditions. ontosight.aiontosight.aimdpi.com Factors such as temperature, humidity, pH, oxygen availability, and nutrient availability play crucial roles. ontosight.aimdpi.comslideshare.netnutrinews.com

Nutrient availability is a critical factor affecting fungal growth and the production of secondary metabolites like this compound. ontosight.aiontosight.aislideshare.netnumberanalytics.comfrontiersin.orgslu.se The availability of carbon and nitrogen sources, as well as other nutrients and trace elements, can impact fungal metabolism and the synthesis of specific compounds. ontosight.aislideshare.netnumberanalytics.comfrontiersin.orgslu.seresearchgate.net Research indicates that the synthesis of enzymes involved in the formation of certain fungal metabolites can be regulated by the availability of specific readily-metabolizable carbon sources. researchgate.net While the search results confirm the general principle of nutrient availability influencing fungal metabolite production, specific detailed research findings or data tables exclusively focusing on the impact of nutrient availability on this compound production were not prominently available within the provided snippets. However, the principle that nutrient composition in the culture medium affects the production of secondary metabolites by fungi, including anthraquinones, is well-established. ontosight.aiontosight.aimdpi.comslideshare.netnumberanalytics.comfrontiersin.orgslu.se

Influence of Temperature and pH on Fungal Metabolism

The production of secondary metabolites, including the aflatoxin precursor this compound, by fungi is significantly influenced by environmental factors such as temperature and pH. These conditions can impact fungal growth, enzyme activity, and the expression of genes involved in biosynthetic pathways. ctdbase.orgnih.govchem960.commitoproteome.orguni.lu

Temperature plays a critical role in fungal metabolism. While fungi generally have specific temperature ranges for growth, the optimal temperature for secondary metabolite production can differ from that for biomass accumulation. nih.gov High temperatures can lead to the denaturation and inactivation of enzymes essential for the biosynthetic pathway, thereby reducing metabolite production. ctdbase.org Conversely, temperatures below the optimum can slow down enzyme activity and fungal growth. ctdbase.org For Aspergillus flavus, a fungus known to produce aflatoxins (with this compound as an intermediate), optimal growth is observed between 25°C and 42°C. chem960.com Studies on enzyme activity within the aflatoxin biosynthetic pathway in Aspergillus parasiticus have shown that an esterase involved in the conversion of versiconal (B1263273) acetate (B1210297) to this compound is active at 30°C. uni.luuni.lu

The pH of the growth medium is another crucial factor affecting fungal metabolism and secondary metabolite biosynthesis. nih.govchem960.comuni.lumetabolomicsworkbench.org pH can influence the permeability of the cell wall and membrane, affecting nutrient uptake and the balance of ions. metabolomicsworkbench.org Furthermore, pH can regulate the expression of genes encoding enzymes involved in the production of secondary metabolites. chem960.com Different fungal species and even different metabolic pathways within the same fungus may have distinct optimal pH requirements. For Aspergillus flavus, the optimal pH for growth is reported as 7.5, while the optimal pH for conidia production is 6.5. chem960.com Research into the enzymatic steps of aflatoxin biosynthesis in Aspergillus parasiticus indicates that an esterase facilitating the conversion to this compound is active at pH 7.5. uni.luuni.lu While a neutral to slightly alkaline pH appears favorable for certain steps in the aflatoxin pathway involving this compound precursors in Aspergillus, other fungi may have different optimal pH ranges for secondary metabolite production, such as pH 6.0 observed for Fusarium solani. metabolomicsworkbench.org

The interplay between temperature and pH, along with other environmental factors, dictates the efficiency of this compound production by producer fungi, primarily Aspergillus species. uni.lu Understanding these influences is vital for optimizing fermentation conditions for the study or potential production of this compound.

Here is a summary of relevant optimal conditions reported for Aspergillus species involved in the production of this compound precursors and related metabolic activities:

| Organism / Activity | Optimal Temperature Range (°C) | Optimal pH Range | Source |

| Aspergillus flavus (Growth) | 25 - 42 | 7.5 | chem960.com |

| Aspergillus flavus (Conidia Production) | Not specified | 6.5 | chem960.com |

| Aspergillus parasiticus (Esterase activity converting Versiconal Acetate to this compound) | 30 | 7.5 | uni.luuni.lu |

| Fungal Secondary Metabolite Production (General) | Varies by species/metabolite | Varies by species/metabolite | ctdbase.orgnih.govchem960.commitoproteome.orguni.lu |

**biosynthetic Pathways and Enzymology of Versiconol**

Versiconol as a Key Intermediate in Aflatoxin Biosynthesis

This compound (VOH) is a crucial anthraquinone (B42736) intermediate in the biosynthetic pathway of aflatoxins, a group of toxic secondary metabolites produced primarily by fungi of the Aspergillus genus. Its formation and conversion are part of a complex network of reactions involving several related precursor molecules.

The biosynthesis of aflatoxins does not follow a simple linear path but rather a "metabolic grid" where several intermediates are interconvertible. nih.govnih.govnih.gov This grid involves four key compounds: versiconal (B1263273) hemiacetal acetate (B1210297) (VHA), this compound acetate (VOAc), versiconal (VHOH), and this compound (VOH) itself. nih.govbohrium.com this compound's position is central to this grid, acting as a product of acetate hydrolysis and a substrate for subsequent oxidation reactions that lead further down the aflatoxin pathway. The interplay between these compounds is regulated by a series of enzymatic reactions, primarily catalyzed by esterases and dehydrogenases. nih.gov

Versiconal hemiacetal acetate (VHA) is a significant precursor in the metabolic grid leading to this compound. The pathway from VHA to this compound is not direct but occurs via this compound acetate (VOAc). VHA is converted to VOAc through the action of VHA reductases. nih.gov In cell-free experiments with Aspergillus parasiticus, VHA was converted into multiple products, including VOAc and VOH, particularly when supplemented with NADH or NADPH. nih.gov This demonstrates that VHA is an upstream precursor from which the branch leading to this compound originates.

This compound is most directly linked to this compound acetate (VOAc), which is its immediate precursor. The conversion of VOAc to this compound is a hydrolysis reaction that removes the acetate group. nih.govnih.gov This step is catalyzed by an esterase. nih.govnih.gov Studies have shown that the production of this compound from VOAc can proceed irrespective of the presence of nicotinamide (B372718) adenine (B156593) nucleotide cofactors (NADH or NADPH). nih.gov The inhibition of this esterase activity by substances like dichlorvos (B1670471) leads to the accumulation of VOAc and a decrease in the production of this compound and subsequent aflatoxins. nih.govresearchgate.net

Versiconal (VHOH or VAL) is another key component of the metabolic grid. While this compound is formed from VOAc, versiconal is formed from the hydrolysis of VHA, a reaction also catalyzed by an esterase. nih.govnih.gov Although this compound is not directly converted from versiconal, they are intricately linked within the grid through their common precursor, VHA. The enzymatic activities of dehydrogenases and esterases facilitate the balance and flow of intermediates between the VHA-VHOH-Versicolorin branch and the VHA-VOAc-VOH branch of the pathway. nih.gov

This compound is a direct precursor to the versicolorins (B158010). Specifically, the incubation of this compound in the presence of the cofactors NAD or NADP leads to its conversion into versicolorin (B1264617) B (VB) and versicolorin C (VC). nih.govbohrium.com This oxidative reaction is a critical step that advances the molecule toward the formation of the bisfuran ring system characteristic of later aflatoxin intermediates like sterigmatocystin (B1681140) and aflatoxin B1. tandfonline.com The conversion of versiconal (VHOH) also leads to VB and VC, mediated by a cyclase enzyme that is stereospecific. nih.govnih.gov

Enzymatic Transformations Leading to this compound and its Derivatives

The formation and conversion of this compound are governed by specific enzymes that catalyze the reactions within the aflatoxin metabolic grid.

The key enzymatic transformations are:

Esterases : An esterase encoded by the estA gene in Aspergillus parasiticus is responsible for the hydrolysis of this compound acetate (VOAc) to form this compound (VOH). nih.govnih.govnih.gov This same enzyme also catalyzes the conversion of versiconal hemiacetal acetate (VHA) to versiconal (VHOH). nih.govnih.gov The activity of this esterase is inhibited by dichlorvos. nih.govresearchgate.net

Reductases : Two distinct versiconal hemiacetal acetate (VHA) reductases, designated I and II, have been purified from A. parasiticus. nih.gov These enzymes catalyze the reduction of VHA to this compound acetate (VOAc) in the presence of NADPH. nih.gov

Dehydrogenases/Cyclases : The conversion of this compound (VOH) to versicolorin B (VB) and C (VC) is an oxidation step that requires NAD or NADP. nih.gov A separate cyclase enzyme is responsible for converting versiconal (VHOH) to versicolorin B, a reaction that determines the stereochemistry of the bisfuran moiety in the resulting aflatoxins. nih.govresearchgate.net

The following table summarizes the key enzymatic reactions involving this compound and its closely related precursors.

| Precursor | Enzyme | Product | Cofactor |

| This compound Acetate (VOAc) | Esterase (estA) | This compound (VOH) | None |

| Versiconal Hemiacetal Acetate (VHA) | VHA Reductase | This compound Acetate (VOAc) | NADPH |

| This compound (VOH) | Dehydrogenase | Versicolorin B (VB) / Versicolorin C (VC) | NAD or NADP |

| Versiconal Hemiacetal Acetate (VHA) | Esterase (estA) | Versiconal (VHOH) | None |

| Versiconal (VHOH) | Cyclase | Versicolorin B (VB) | - |

This intricate network of enzymatic transformations highlights the central role of this compound in the complex biosynthetic pathway of aflatoxins.

Esterase-Mediated Conversions (e.g., EstA)

An essential enzyme in this part of the metabolic grid is an esterase encoded by the estA gene, which is located within the aflatoxin gene cluster in Aspergillus parasiticus. nih.govnih.gov This enzyme is responsible for the hydrolysis of acetate esters from two different precursor molecules. nih.govresearchgate.net

The EstA-encoded esterase catalyzes the conversion of versiconal hemiacetal acetate (VHA) to versiconal (VHOH). nih.govnih.gov This reaction involves the hydrolytic release of an esterified acetate group from the side chain of VHA. nih.gov The significance of this enzymatic step has been confirmed through gene deletion studies. When the estA gene was deleted from A. parasiticus, the mutants accumulated significant amounts of VHA. nih.govresearchgate.net Furthermore, in vitro assays using cell extracts from these estA-deleted mutants showed that the esterase activity responsible for converting VHA to versiconal was reduced to about 10% of that observed in the wild-type strain. nih.govnih.gov

The same EstA esterase also catalyzes the conversion of this compound acetate (VOAc) to this compound (VOH). nih.govnih.gov This demonstrates the enzyme's role in a metabolic grid where it can act on multiple substrates. Similar to the conversion of VHA, studies with estA-deleted mutants showed a corresponding decrease in the esterase activity that converts VOAc to this compound. nih.govresearchgate.net The addition of an esterase inhibitor, dichlorvos, to fungal cultures also resulted in the accumulation of both VHA and VOAc, further supporting the central role of this esterase activity in the pathway. nih.govresearchgate.net Research indicates that the esterase does not exhibit stereospecificity regarding the 2' carbon atom of its substrates, VHA or VOAc. nih.govnih.govresearchgate.net

Reductase Activities and their Role in Pathway Divergence

Reductase enzymes introduce a critical branch point in the metabolic grid, converting versiconal hemiacetal acetate into this compound acetate, thereby diverting the pathway.

In Aspergillus parasiticus, two distinct versiconal hemiacetal acetate (VHA) reductase activities, designated I and II, have been purified and characterized. nih.gov These enzymes catalyze the reduction of the aldehyde group in VHA to a hydroxyl group, yielding this compound acetate (VOAc). nih.gov Both reductases were purified to apparent homogeneity and were found to be completely separated during the purification process. nih.gov A reductase encoded by the vrdA gene, which is located outside the aflatoxin gene cluster, has also been shown to catalyze this reaction, along with the conversions of hydroxyversicolorone (B1196034) to versicolorone (B1219424) and versiconal to this compound. nih.govresearchgate.net

Detailed biochemical characterization of VHA reductases I and II revealed specific properties:

| Property | VHA Reductase I | VHA Reductase II |

| Apparent Molecular Mass | ~390 kDa | ~390 kDa |

| Denaturing Molecular Mass | 39 kDa | 40 kDa |

| pI Value | 6.6 | 6.0 |

| Optimal pH | 8.0 (broad range 7.5-9.0) | 9.0 (broad range 7.5-9.0) |

| Km for VHA | 35.4 µM | 25.4 µM |

| Data sourced from studies on purified enzymes from A. parasiticus. nih.gov |

The reductase-catalyzed conversion of VHA to VOAc has significant stereochemical implications. The substrate, VHA, exists as a racemic mixture of enantiomers. nih.govbohrium.com Cell-free experiments have shown that VHA reductases are not highly stereospecific, as they convert racemic VHA into both (2'S)- and (2'R)-VOAc enantiomers. nih.govnih.gov However, there is a notable preference, with the 2'R isomer of VOAc being produced in greater quantities, often at a ratio of approximately 2:1 relative to the 2'S isomer. nih.govbohrium.com This lack of strict stereospecificity by the reductase, combined with the non-enzymatic racemization of VHA under certain conditions, ensures the availability of intermediates for the subsequent, highly stereospecific steps of the pathway. nih.govnih.govbohrium.com

Cyclase Enzymes and Ring Closure Processes (e.g., Versiconal Cyclase, Versicolorin B Synthase)

The cyclization of versiconal is a pivotal, stereodifferentiating step in the biosynthesis of aflatoxins, catalyzed by an enzyme known as Versicolorin B Synthase (VBS) or versiconal cyclase. nih.govreviberoammicol.com This enzyme is encoded by the vbs (also known as aflK) gene within the aflatoxin biosynthetic cluster. nih.govresearchgate.net

VBS catalyzes the conversion of versiconal to (-)-versicolorin B. nih.govnih.gov This reaction is crucial because it establishes the absolute configuration of the bisfuran ring system, which is essential for the biological activity of downstream metabolites like aflatoxin B1. nih.gov The enzyme resolves a racemic mixture of versiconal hemiacetal by selectively binding and cyclizing only the appropriate antipode to form the optically pure (1'R,2'S)-(-)-versicolorin B. nih.govnih.govbohrium.comnih.gov The other enantiomer is not converted. This demonstrates that the stereoconfiguration of the bisfuran moiety in aflatoxin molecules is determined by this specific cyclase-catalyzed reaction. nih.govnih.govbohrium.com The subsequent desaturase enzyme in the pathway, which converts versicolorin B to versicolorin A, is also stereospecific, acting only on the (1'R,2'S)-(-) isomer produced by VBS. nih.govnih.gov

Monooxygenase Involvement in Intermediate Conversions

Monooxygenases, particularly cytochrome P450 enzymes, play a critical role in the oxidative tailoring of intermediates in the aflatoxin pathway, including steps preceding and following the formation of this compound. These enzymes are responsible for catalyzing hydroxylation, epoxidation, and other oxidative reactions that modify the anthraquinone skeleton.

One of the key steps influenced by monooxygenase activity is the conversion of averantin (B1666156) (AVN) to averufin (B1665840) (AVF), a multi-step process that sets the stage for later intermediates. This conversion involves a P-450 monooxygenase that transforms AVN into 5′-hydroxyaverantin (HAVN) nih.gov. Subsequently, the pathway leads to versiconal hemiacetal acetate (VHA), a direct precursor in the metabolic grid that includes this compound.

Cofactor Dependencies in Biosynthetic Reactions (e.g., NADPH)

Many of the enzymatic reactions within the aflatoxin biosynthetic pathway, particularly the reduction and oxidation steps, are dependent on cofactors, with Nicotinamide Adenine Dinucleotide Phosphate (NADPH) being of primary importance.

The reversible oxidation reactions that convert norsolorinic acid to averufin have been shown to prefer NADPH as the cofactor nih.gov. More directly related to the intermediates following this compound, the conversion of VERB to VERA, catalyzed by the cytochrome P-450 monooxygenase desaturase (encoded by stcL/aflL), is an unstable microsomal enzyme that requires NADPH for its function nih.gov. Furthermore, the final conversion of OMST into aflatoxin B1 is catalyzed by a NADPH-dependent monooxygenase encoded by ordA reviberoammicol.com. The availability of NADPH within the fungal cell can therefore influence the metabolic flux through the pathway. For instance, an increased cytoplasmic NADPH/NADP+ ratio, which can be influenced by the nitrogen source, may favor reductive steps in biosynthesis reviberoammicol.com.

Genetic Determinants of this compound Biosynthesis

The enzymatic machinery responsible for producing this compound and other aflatoxin intermediates is encoded by a set of genes located within a well-defined gene cluster in aflatoxigenic fungi. The expression of these genes is tightly controlled by specific regulatory elements also found within this cluster.

Identification of Gene Clusters in Aflatoxigenic Fungi

In fungal species such as Aspergillus flavus and Aspergillus parasiticus, the genes governing aflatoxin production are organized into a large, contiguous cluster spanning approximately 70-80 kb of DNA on chromosome 3 nih.govnih.gov. This cluster contains over 25 co-regulated genes that encode the structural enzymes, as well as regulatory proteins, required for the entire biosynthetic pathway from acetate to the final aflatoxin products. The clustering of these genes facilitates their coordinated regulation, ensuring the sequential production of the necessary enzymes.

Characterization of Specific Genes (e.g., estA, aflJ, vrdA, aflK)

Several specific genes have been characterized for their roles in the metabolic grid surrounding this compound.

estA (aflJ) : The gene estA, which has also been referred to as aflJ, encodes a crucial esterase. This enzyme, EstA, is responsible for two key conversions in the this compound metabolic grid: the hydrolysis of versiconal hemiacetal acetate (VHA) to versiconal (VHOH) and the conversion of this compound acetate (VOAc) to this compound (VOH) nih.govresearchgate.netnih.gov.

vrdA : The vrdA gene encodes a reductase that participates in multiple reactions within the aflatoxin metabolic grid. The VrdA enzyme catalyzes the reduction of versiconal to this compound, as well as the conversions of hydroxyversicolorone to versicolorone and VHA to VOAc nih.govresearchgate.net. A significant finding is that the vrdA gene is located outside of the main aflatoxin gene cluster, and its expression is not under the control of the primary pathway regulator, AflR nih.govresearchgate.net.

aflK (vbs) : This gene, also known as vbs (versicolorin B synthase), encodes a cyclase enzyme. This cyclase catalyzes the conversion of versiconal to versicolorin B (VERB) nih.gov. This reaction is critical as it establishes the stereochemistry of the bisfuran ring system, a key structural feature of downstream aflatoxins nih.govnih.gov.

Genes in this compound Biosynthesis

| Gene Name(s) | Enzyme Product | Function in Pathway | Location |

|---|---|---|---|

| estA (aflJ) | Esterase | Converts VHA to versiconal and VOAc to this compound | Inside aflatoxin gene cluster |

| vrdA | Reductase | Converts versiconal to this compound; VHA to VOAc | Outside aflatoxin gene cluster |

| aflK (vbs) | Versicolorin B synthase (Cyclase) | Converts versiconal to versicolorin B | Inside aflatoxin gene cluster |

Regulatory Genes Governing Pathway Expression (e.g., aflR)

The coordinated expression of the structural genes within the aflatoxin cluster is primarily governed by the pathway-specific regulatory gene, aflR. This gene is located within the cluster and encodes a 47-kDa transcription factor, AflR, which contains a Zn(II)₂Cys₆ binuclear zinc cluster DNA-binding domain nih.gov. AflR acts as a positive regulator by binding to a specific palindromic sequence (5′-TCGN₅CGR-3′) found in the promoter regions of many structural genes, thereby activating their transcription nih.gov. The expression of aflR itself is a critical control point and can be influenced by various environmental and nutritional signals. Its activity is essential for the transcription of nearly all genes in the pathway. Adjacent to aflR is another regulatory gene, aflS (formerly aflJ), which encodes a protein that acts as a transcriptional enhancer, interacting with AflR to modulate gene expression nih.gov.

Analysis of Gene Deletion and Disruption Effects on Metabolite Accumulation

The function of these genes has been confirmed through gene deletion and disruption experiments, which reveal their specific roles by observing the resulting accumulation of metabolic intermediates.

Deletion of estA : Knocking out the estA gene in A. parasiticus leads to the significant accumulation of its substrates, VHA and VOAc nih.govnih.gov. However, the metabolic block is often incomplete, with small amounts of downstream products like this compound and O-methylsterigmatocystin still being formed. This suggests that while EstA is the primary esterase, other non-specific esterases in the fungus can partially compensate for its function nih.gov. In vitro assays show that estA-deleted mutants retain only about 10% of the wild-type esterase activity nih.govnih.gov.

Deletion of aflR : As the master switch for the pathway, deletion or disruption of the aflR gene completely abolishes the expression of the structural genes nih.gov. Consequently, this leads to a total shutdown of the biosynthetic pathway and a failure to produce any aflatoxin intermediates. Conversely, overexpression of aflR can lead to a significant increase in aflatoxin production nih.gov.

Effects of Gene Deletion on Metabolite Accumulation

| Deleted Gene | Primary Accumulated Metabolite(s) | Effect on Aflatoxin Pathway |

|---|---|---|

| estA | Versiconal hemiacetal acetate (VHA), this compound acetate (VOAc) | Partial block; significant reduction in esterase activity |

| vrdA | No specific accumulation; reduced enzyme activity | No significant effect on final aflatoxin yield |

| aflR | None (pathway precursors only) | Complete shutdown of pathway gene transcription |

Comparative Genomics of Biosynthetic Gene Clusters

The biosynthesis of this compound occurs as an intermediate step within the larger metabolic pathways of mycotoxins, primarily aflatoxins (AF) and sterigmatocystin (ST). The genes encoding the enzymes for these pathways are typically organized into physically co-located biosynthetic gene clusters (BGCs) on the fungal chromosome. asm.orgnih.gov Comparative genomic analyses of these clusters across different fungal species have revealed significant insights into their evolution, regulation, and functional diversity.

The AF and ST pathways share a common evolutionary origin, which is reflected in the high degree of sequence similarity and conservation of gene order (synteny) within their respective BGCs. researchgate.net The ST gene cluster in species like Aspergillus nidulans is considered a simpler, ancestral version of the more complex AF cluster found in species such as Aspergillus flavus and Aspergillus parasiticus. asm.org The AF cluster contains several additional genes required for the final conversion steps from ST to aflatoxins. asm.org In total, the ST pathway in A. nidulans involves approximately 25 genes spanning a 60-kb region, while the AF pathway in A. flavus and A. parasiticus comprises at least 27 genes over a 75-kb region. asm.org

The core of the BGC in all studied species includes a highly conserved set of genes responsible for the early steps of the pathway, leading to the formation of key intermediates like versiconal. This includes the polyketide synthase gene (pksA or stcA), which initiates the pathway, and several subsequent oxidoreductases and dehydrogenases. The regulatory framework is also highly conserved, with the pathway-specific transcription factor, aflR, being a central and essential component for the expression of the structural genes in the cluster across all aflatoxin and sterigmatocystin-producing species. asm.orgtandfonline.comnih.gov

The table below provides a comparative overview of key homologous genes within the AF and ST biosynthetic clusters in several well-studied Aspergillus species.

Table 1. Comparative Analysis of Homologous Genes in Aflatoxin (AF) and Sterigmatocystin (ST) Biosynthetic Gene Clusters

| Gene in A. parasiticus / A. flavus (AF Cluster) | Gene in A. nidulans (ST Cluster) | Putative Function |

| pksA (aflC) | stcA | Polyketide synthase, initiates the pathway |

| nor-1 (aflD) | stcF | Ketoreductase, converts norsolorinic acid to averantin |

| avnA (aflE) | stcG | Dehydrogenase, involved in averantin conversion |

| avfA (aflG) | stcL | P450 monooxygenase, converts averufin to hydroxyversicolorone |

| ver-1 (aflI) | stcO | Desaturase, involved in the conversion of averufin |

| vbs (aflM) | stcU | Dehydrogenase, converts versicolorin B to versicolorin A |

| verA (aflN) | stcP | P450 monooxygenase, involved in versicolorin A conversion |

| aflR | stcR (aflR) | Pathway-specific positive regulator (transcription factor) |

| aflS (aflJ) | stcS (aflJ) | Co-regulator, involved in transcriptional regulation |

This comparative genomic framework not only highlights the shared biosynthetic logic for producing this compound and its derivatives but also reveals the distinct evolutionary trajectories that have led to the chemical diversity of end-products (aflatoxins vs. sterigmatocystin) in different fungal lineages.

**structural Diversity and Academic Characterization of Versiconol Derivatives**

Naturally Occurring O-Methylated Versiconol Derivatives (e.g., 6,8-di-O-methyl this compound)

O-methylation is a common modification observed in naturally occurring this compound derivatives. One notable example is 6,8-di-O-methyl this compound. This derivative features methyl groups attached to the hydroxyl groups at the 6 and 8 positions of the anthraquinone (B42736) core. ontosight.ai This O-methylation can influence the compound's solubility, stability, and biological activity. ontosight.ai 6,8-di-O-methyl this compound has been isolated from fungal extracts, including Penicillium purpurogenum and Aspergillus versicolor. mdpi.commdpi.com Research into its properties and effects is considered crucial due to the potential toxicity of mycotoxins, which can include cytotoxicity and genotoxicity. ontosight.ai Detailed structural analysis of such methylated derivatives is typically performed using advanced spectroscopic techniques like NMR spectroscopy and mass spectrometry. ontosight.ai

Acylated this compound Forms (e.g., this compound Acetate)

Acylation is another modification that can occur with this compound, leading to forms such as this compound acetate (B1210297). This compound acetate is an acetate ester, specifically the O-acetyl derivative of this compound. ebi.ac.uk It has a molecular formula of C₂₀H₁₈O₉ and a molecular weight of 402.35 g/mol . mycocentral.euuni.lu this compound acetate has been identified as a metabolite of Aspergillus parasiticus. ebi.ac.uk Its structure includes an acetyl group. mycocentral.euuni.lu

Here is a table summarizing some key properties of this compound and this compound Acetate:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | C₁₈H₁₆O₈ | 360.30 | 22357942 nih.gov |

| This compound Acetate | C₂₀H₁₈O₉ | 402.35 | 91827074 mycocentral.eu, 172232255 genome.jp |

Anthraquinone Congeners Structurally Related to this compound (e.g., Versicolorins (B158010), Averufanins)

This compound is structurally related to a range of other anthraquinone congeners, particularly those produced by fungi. Prominent examples include the versicolorins (such as Versicolorin (B1264617) A, B, and C) and averufanins.

Versicolorins are also anthraquinoid pigments isolated from fungi like Aspergillus versicolor. tandfonline.com Versicolorin A, for instance, has a molecular formula of C₁₈H₁₀O₇ and a molecular weight of 338.27 g/mol . uni.lunih.gov It is described as having three hydroxyl groups and a vinyl ether system within a five-membered ring. tandfonline.com Versicolorin B and C are isomers with the molecular formula C₁₈H₁₂O₇ and a molecular weight of 340.3 g/mol . tandfonline.comnih.gov Versicolorin B has been reported in Aspergillus multicolor and Aspergillus parasiticus. nih.gov Versicolorin C has been found in Aspergillus versicolor and Aspergillus nidulans, among others. journals.co.za The crystal structure of versicolorin C has been determined, showing intramolecular hydrogen bonds and dimer formation through intermolecular hydrogen bonds. oup.com

Averufanin is another related anthraquinone derivative. researchgate.netresearchgate.net It has a molecular formula of C₂₀H₁₈O₇ and a molecular weight of 370.35 g/mol . chem960.com Averufanin has been isolated from fungal sources, including Aspergillus species. researchgate.netresearchgate.net Its structure and absolute configuration have been established through techniques like NMR investigations and quantum-chemical electronic circular dichroism (ECD) calculations. researchgate.netresearchgate.netnih.gov

Here is a table of related anthraquinone congeners:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Versicolorin A | C₁₈H₁₀O₇ | 338.27 | 638297 nih.gov |

| Versicolorin B | C₁₈H₁₂O₇ | 340.3 | 107849 nih.gov |

| Versicolorin C | C₁₈H₁₂O₇ | 340.3 | 107849 nih.gov (often listed with Versicolorin B) |

| Averufanin | C₂₀H₁₈O₇ | 370.35 | 119255 chem960.com |

Biosynthetic Relationships Between this compound and its Analogues

The biosynthesis of this compound and its analogues is intricately linked, particularly within the context of aflatoxin biosynthesis pathways in certain fungal species, such as Aspergillus parasiticus and Aspergillus versicolor. ebi.ac.ukasm.org These compounds are considered intermediates or shunt metabolites in the complex polyketide pathway that leads to the production of aflatoxins. ebi.ac.ukasm.org

The biosynthesis typically begins with a starter unit and a series of malonyl-CoA units, assembled by polyketide synthases (PKS). rsc.org This process generates a polyketide chain that undergoes cyclization and modifications, including hydroxylations, methylations, and reductions, to form the diverse anthraquinone structures. rsc.orgencyclopedia.pub

This compound is positioned in the biosynthetic pathway, with studies indicating its role as a precursor to aflatoxins. ebi.ac.uk For example, research has explored the enzymatic conversions of related compounds, shedding light on the steps involved in the pathway leading to this compound and subsequent intermediates like versiconal (B1263273) hemiacetal acetate (VHA). ebi.ac.ukasm.org The conversion of averufin (B1665840) to hydroxyversicolorone (B1196034) (HVN) and then to VHA involves specific enzymatic reactions. asm.org this compound itself is structurally close to versiconal, another compound in the pathway. asm.orgontosight.ai

The relationships between these compounds highlight a metabolic grid where different intermediates can be formed and transformed, contributing to the structural diversity observed among fungal anthraquinones. asm.org Understanding these biosynthetic relationships is crucial for studying the production of these secondary metabolites and their potential biological activities.

**investigative Methodologies in Versiconol Research**

Biochemical and Enzymatic Assay Development

Biochemical and enzymatic assays are fundamental to elucidating the specific reactions that produce and consume Versiconol within metabolic pathways. These assays often utilize cell-free systems derived from fungal cultures.

Cell-Free Enzyme System Applications

Cell-free enzyme systems prepared from the mycelia of Aspergillus parasiticus have been extensively used to study the enzymatic conversions within the aflatoxin biosynthetic pathway, which includes this compound. ebi.ac.ukebi.ac.ukasm.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net These systems allow researchers to incubate specific pathway intermediates with fungal extracts and monitor the resulting enzymatic transformations. For instance, studies have utilized the cytosol fraction from A. parasiticus mutants, such as NIAH-26, to investigate the conversion of precursors like versiconal (B1263273) hemiacetal acetate (B1210297) (VHA) and this compound acetate (VOAc) to downstream products, including this compound. ebi.ac.ukebi.ac.uknih.govresearchgate.net The presence of necessary cofactors, such as NADPH or NADH, is often required for these reactions to proceed in vitro. ebi.ac.ukebi.ac.uknih.govresearchgate.net By analyzing the appearance and disappearance of various compounds over time using techniques like HPLC, researchers can map the enzymatic steps and identify the enzymes involved. ebi.ac.uknih.govresearchgate.net The tip culture method provides a means for semi-quantitative analysis of aflatoxin intermediates accumulated in mycelia and the surrounding medium, complementing the insights gained from cell-free systems. nih.gov

Detailed research findings from cell-free experiments have revealed a metabolic grid involving VHA, VOAc, this compound (VOH), and versiconal (VHOH) in aflatoxin biosynthesis. ebi.ac.uknih.govresearchgate.netnih.govasm.org Studies using cell extracts of A. parasiticus have shown that this compound is produced from VOAc. ebi.ac.uknih.govresearchgate.net The conversion of VOAc to this compound is catalyzed by an esterase activity. ebi.ac.ukresearchgate.netnih.govasm.orgnih.gov

Enzyme Purification Strategies and Kinetic Analysis

Purification of the enzymes involved in this compound metabolism is a critical step for detailed biochemical characterization. Enzymes such as the versiconal hemiacetal acetate reductase, which also catalyzes the conversion of this compound acetate to this compound, have been purified from Aspergillus parasiticus. researchgate.net Purification strategies typically involve a series of chromatographic steps, including ammonium (B1175870) sulfate (B86663) fractionation followed by various column chromatography techniques such as phenyl-Sepharose, DEAE-Sepharose, Sephacryl S-300, hydroxylapatite, and Matrex gel Green A chromatography. researchgate.net

Once purified, enzymes can be subjected to kinetic analysis to determine parameters such as the Michaelis constant (K(m)) for their substrates. For example, K(m) values for versiconal hemiacetal acetate have been determined for different reductase activities. researchgate.net Analysis of purified enzymes also includes determining their molecular mass, often estimated by gel filtration and confirmed by SDS-PAGE, and their isoelectric point (pI) using isoelectric focusing. researchgate.net Studies on the stereospecificity of these enzymatic reactions, particularly concerning the conversion of racemic intermediates, have been performed using techniques like HPLC, revealing insights into the precise nature of the catalytic process. nih.govresearchgate.net

An example of kinetic data for purified Versiconal hemiacetal acetate reductase is presented in the table below, showing the K(m) values for VHA for two identified reductase activities (Reductase I and Reductase II):

| Enzyme Fraction | Substrate | K(m) (µM) |

| VHA Reductase I | Versiconal hemiacetal acetate | 35.4 |

| VHA Reductase II | Versiconal hemiacetal acetate | 25.4 |

Table 1: Kinetic parameters of purified VHA reductases involved in aflatoxin biosynthesis. researchgate.net

Molecular Genetic Approaches

Molecular genetic approaches have significantly advanced the understanding of this compound biosynthesis by allowing researchers to identify, clone, and manipulate the genes encoding the relevant enzymes.

Gene Cloning and Heterologous Expression

The genes responsible for catalyzing steps involving this compound in the aflatoxin pathway have been targeted for cloning. For instance, the estA gene, encoding the esterase that converts this compound acetate to this compound, has been cloned from Aspergillus parasiticus. ebi.ac.ukresearchgate.netnih.govasm.orgnih.gov Similarly, the vrdA gene, encoding a reductase involved in this compound formation from versiconal, has also been cloned. ebi.ac.uk Gene cloning often involves screening cDNA or genomic DNA libraries. nih.gov Techniques such as PCR and Southern blotting are integral to the cloning process and subsequent analysis of the cloned genes. asm.orgnih.gov Heterologous expression of cloned genes in suitable host organisms can be employed to produce larger quantities of the enzyme for biochemical studies and to confirm the gene's function. genome.jp

Spectroscopic and Chromatographic Analytical Techniques

Spectroscopic and chromatographic techniques are indispensable for the detection, isolation, purification, structural elucidation, and quantification of this compound and related compounds in research studies.

Chromatographic methods are widely used for separating this compound from complex mixtures, such as fungal extracts or enzymatic reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and purification of this compound and other aflatoxin pathway intermediates. ebi.ac.uknih.govresearchgate.netnih.govacs.org HPLC is often coupled with detectors that can monitor compounds based on their UV-Vis absorbance, which is useful for anthraquinones like this compound. Coupling HPLC with Mass Spectrometry (LC-MS) provides definitive identification and molecular weight information for this compound and other metabolites. ontosight.ai Thin-layer chromatography (TLC) is also employed, particularly for semi-quantitative analysis and for monitoring fractions during purification procedures. researchgate.netnih.govnih.govpsu.edu Fluorescent substances on TLC plates, including some aflatoxin intermediates, can be visualized under UV light. nih.gov

Spectroscopic techniques are essential for confirming the structure of isolated this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the arrangement of atoms within the this compound molecule. nih.govontosight.ai Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, aiding in structural confirmation. asm.orgontosight.ai Advanced spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) have been applied to determine the absolute configuration of this compound, providing crucial stereochemical information. nih.gov

The combination of these spectroscopic and chromatographic techniques allows for the rigorous identification and characterization of this compound, ensuring the accuracy of research findings related to its biosynthesis and metabolism.

Advanced Spectroscopic Methods for Structural Elucidation (General)

Spectroscopic methods are fundamental in determining the chemical structure of compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, are crucial for providing detailed information about the arrangement of atoms within the molecule. ebi.ac.uk Mass spectrometry (MS), including techniques like Fast Atom Bombardment Mass Spectrometry (FABMS) and Atmospheric Pressure Chemical Ionization Liquid Chromatography-Mass Spectrometry (APCI-LC/MS), is employed to determine the molecular mass and fragmentation pattern, aiding in the confirmation of the proposed structure. nih.govasm.org Spectroscopic characterization can also include determining the absolute configuration of the molecule. researchgate.net

Chromatographic Separation and Detection for Metabolite Profiling

Chromatographic techniques are essential for isolating this compound from complex biological matrices and for profiling metabolites in pathways where it is involved. Liquid chromatography (LC), often coupled with mass spectrometry (LC-MS/MS), is a powerful tool for the separation and detection of this compound and related compounds. nih.govchrom-china.compsu.edu Reversed-phase HPLC is a specific type of LC that has been used in the isolation process of anthraquinones, including this compound. amazonaws.com These methods allow for the identification and quantification of this compound within a sample, which is vital for studying its biosynthesis, metabolism, and presence in various sources. chrom-china.comnih.gov

In vitro Biological Activity Assays (General)

In vitro assays are widely used to assess the biological effects of this compound under controlled laboratory conditions. These assays help to identify potential bioactivities, such as cytotoxicity, enzyme inhibition, and antimicrobial effects.

Cytotoxicity Studies (Excluding specific cell lines beyond initial identification)

Cytotoxicity studies evaluate the potential of this compound to cause toxicity to cells. This compound has been reported to exhibit cytotoxic activity in in vitro assays. For instance, it has shown cytotoxicity against human ovarian cancer cells (OVCAR3) with an IC₅₀ value of 1.07 µM. researchgate.net this compound, along with other anthraquinones isolated from Aspergillus versicolor, has demonstrated cytotoxic activities against human cancer cell lines, including A549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15, with IC₅₀ values ranging from 0.41 to 4.61 µg/mL for some related compounds. amazonaws.comnih.gov

Here is a table summarizing some reported cytotoxicity data for this compound and related compounds:

| Compound | Cell Line | IC₅₀ Value | Source Organism |

| This compound | OVCAR3 | 1.07 µM researchgate.net | Aspergillus sp. SDC28 researchgate.net |

| This compound | A549 | Not specified | Aspergillus versicolor amazonaws.comnih.gov |

| This compound | SK-OV-3 | Not specified | Aspergillus versicolor amazonaws.comnih.gov |

| This compound | SK-MEL-2 | Not specified | Aspergillus versicolor amazonaws.comnih.gov |

| This compound | XF-498 | Not specified | Aspergillus versicolor amazonaws.comnih.gov |

| This compound | HCT-15 | Not specified | Aspergillus versicolor amazonaws.comnih.gov |

| Methyl averantin (B1666156) | Various | 0.41–4.61 µg/mL mdpi.com | Aspergillus versicolor mdpi.com |

| Nidurufin | Various | 0.41–4.61 µg/mL mdpi.com | Aspergillus versicolor mdpi.com |

Enzyme Inhibition Assays (e.g., Protein Tyrosine Kinase Inhibition)

Enzyme inhibition assays are used to determine if this compound can block the activity of specific enzymes. This compound has been identified as an inhibitor of protein tyrosine kinases. ebi.ac.uk These enzymes play critical roles in cell signaling pathways, and their aberrant activity is implicated in various diseases, including cancer. this compound was isolated as a protein tyrosine kinase inhibitor from the fungus Paecilomyces carneus. ebi.ac.uk

Antimicrobial Screening Approaches

Antimicrobial screening assays are conducted to evaluate the ability of this compound to inhibit the growth of microorganisms, such as bacteria and fungi. While some related anthraquinones have shown antibacterial activity against Gram-positive strains amazonaws.commdpi.com, specific data on the antimicrobial activity of this compound itself against a broad spectrum of microorganisms was not prominently featured in the search results. However, antimicrobial activity testing is a general approach in evaluating natural products from fungi. researchgate.netscielo.brnih.gov

**future Directions in Versiconol Research**

Elucidation of Uncharacterized Enzymatic Mechanisms in Biosynthesis

The biosynthesis of Versiconol occurs within the intricate network of the aflatoxin biosynthetic pathway, which involves a multitude of enzymatic steps catalyzed by enzymes encoded by a gene cluster. mitoproteome.orglipidmaps.org While significant progress has been made in identifying many of the genes and their corresponding enzymatic functions within this cluster, the precise roles and mechanisms of several enzymes remain uncharacterized or require further detailed investigation. mitoproteome.orglipidmaps.orgnih.govthegoodscentscompany.com

Future research should prioritize the biochemical and structural characterization of these less-understood enzymes. This includes determining their substrate specificities, reaction mechanisms, and kinetic parameters. For instance, enzymes involved in the conversion of precursors immediately preceding this compound, such as Hydroxyversicolorone (B1196034) and Versiconal (B1263273) hemiacetal acetate (B1210297), or those acting on this compound itself to form subsequent intermediates like Versicolorin (B1264617) B, present opportunities for in-depth study. uni.luthegoodscentscompany.comnih.gov Techniques such as protein purification, X-ray crystallography or cryo-electron microscopy for structural determination, and detailed in vitro enzymatic assays coupled with mass spectrometry for product identification will be crucial. Understanding these enzymatic steps at a molecular level is essential for a complete picture of this compound biosynthesis and can inform strategies for pathway manipulation.

Exploration of Novel this compound Derivatives and their Pathways

This compound belongs to the anthraquinone (B42736) family, a class of compounds known for their diverse structures and biological activities. ctdbase.orgnih.gov While this compound itself has demonstrated various properties, including antibacterial, antifungal, and antioxidant activities, as well as potential as an antitumor agent, the vast chemical space of its potential derivatives remains largely unexplored. ctdbase.org

Future research should focus on the identification and characterization of novel this compound derivatives, both those naturally produced by fungi and those that could be generated through chemical synthesis or biocatalysis. This involves screening diverse fungal strains, particularly from underexplored environments, for novel anthraquinone structures related to this compound. nih.govfishersci.fipoltekkes-malang.ac.id Furthermore, investigating the enzymatic machinery within producing organisms may reveal enzymes capable of modifying this compound, leading to the discovery of new natural derivatives and their biosynthetic routes. mitoproteome.orglipidmaps.org Synthetic biology approaches could also be employed to design and construct pathways for the production of non-natural this compound analogs with potentially enhanced or altered bioactivities. Detailed studies of the structure-activity relationships of this compound and its derivatives are needed to understand how structural modifications impact their biological functions.

Advanced Genetic Engineering for Pathway Manipulation

The genes responsible for this compound biosynthesis are part of a clustered system in fungi, offering a tractable target for genetic manipulation. mitoproteome.orglipidmaps.org Advanced genetic engineering techniques provide powerful tools to modify these pathways for various purposes, such as increasing this compound yield, preventing the formation of unwanted byproducts (like aflatoxins), or engineering its production in alternative host organisms. nih.govthegoodscentscompany.comuni.lumetabolomicsworkbench.orgsdsc.edu

Future directions include the application of cutting-edge genome editing technologies, such as CRISPR-Cas systems, for precise modifications within the this compound biosynthetic gene cluster. This could involve upregulating the expression of genes encoding rate-limiting enzymes, downregulating or deleting genes leading to competing metabolites, or introducing genetic elements to enhance pathway flux. nih.govthegoodscentscompany.commetabolomicsworkbench.orgsdsc.edu Moreover, synthetic biology approaches can be used to refactor the entire this compound pathway or parts of it for expression in heterologous hosts, such as Saccharomyces cerevisiae or Escherichia coli, which may offer advantages for large-scale fermentation and production. uni.lunih.gov Research is needed to optimize genetic constructs, select suitable host organisms, and develop efficient transformation and selection methods for these engineered strains.

Biotechnological Potential of this compound-Producing Microorganisms

Fungi capable of producing this compound, particularly species of Aspergillus and Penicillium, are already recognized for their broader biotechnological applications, including the production of enzymes and other secondary metabolites. ctdbase.orgnih.govfishersci.fipoltekkes-malang.ac.idnih.govuni.lu The ability of these microorganisms to synthesize complex anthraquinone structures like this compound highlights their potential as microbial cell factories.

Future research should explore and optimize the biotechnological potential of these this compound-producing microorganisms beyond their native capabilities. This involves developing improved fermentation strategies to enhance this compound production, including optimizing culture media composition, temperature, pH, and aeration. nih.gov Consolidated bioprocessing approaches, where production and potentially bioconversion steps are integrated, could also be investigated. uni.lu Furthermore, exploring the use of these fungi in biotransformation processes, where they are used to convert readily available substrates into this compound or its derivatives, represents a promising avenue. nih.gov Research into the ecological roles of this compound-producing fungi and how their interactions with other microorganisms or environments influence this compound production could also provide valuable insights for biotechnological applications. nih.govpoltekkes-malang.ac.id

Comprehensive Metabolic Flux Analysis in Fungal Systems

Understanding the flow of metabolites through the complex network of fungal metabolism is crucial for rational metabolic engineering and optimizing the production of secondary metabolites like this compound. Metabolic Flux Analysis (MFA) is a powerful quantitative tool that can provide insights into intracellular reaction rates. uonbi.ac.kenih.govchem960.comchem960.com

Q & A

Q. What are the established enzymatic pathways for Versiconol biosynthesis, and how can researchers validate these pathways experimentally?

this compound biosynthesis involves a multi-step enzymatic cascade starting from Averufin. Key enzymes include avfA, cypX, VrdA, MoxY, and EstA, which catalyze hydroxylation, oxidation, and acetylation reactions . To validate these pathways:

- Use in vitro enzyme assays with purified proteins to confirm catalytic activity at each step.

- Employ LC-MS or NMR to track intermediate metabolites (e.g., Hydroxyversicolorone, Versiconal hemiacetal acetate) .

- Knock out specific genes (e.g., moxY) in fungal strains (e.g., Aspergillus flavus) and analyze metabolite profiles to confirm pathway dependencies .

Q. What analytical methods are essential for characterizing this compound’s structural and stereochemical properties?

- NMR Spectroscopy : Use 2D NMR techniques (HMBC, COSY) to resolve carbon-proton correlations and confirm planar structure .

- Electronic Circular Dichroism (ECD) : Combine experimental ECD spectra with DFT calculations (e.g., CAM-B3LYP/PCM(MeOH)/TZVP) to determine absolute configuration of stereocenters .

- X-ray Crystallography : If single crystals are obtainable, compare experimental vs. simulated diffraction patterns to validate stereochemistry .

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis studies?

- Detailed Protocols : Document enzyme sources (e.g., fungal strain accession numbers), reaction conditions (pH, temperature), and purification steps (e.g., HPLC gradients) .

- Control Experiments : Include negative controls (e.g., enzyme-free reactions) to rule out non-enzymatic transformations .

- Data Transparency : Publish raw NMR/ECD spectra and computational input files in supplementary materials to enable replication .

Advanced Research Questions

Q. How can conflicting data on this compound’s stereochemical configuration be resolved?

Discrepancies in stereochemical assignments often arise from limited spectral resolution or computational approximations. To address this:

- Multi-Method Validation : Cross-validate ECD results with NOESY/ROESY NMR to assess spatial proximity of substituents .

- Comparative DFT Studies : Test multiple functionals (e.g., B3LYP vs. CAM-B3LYP) and solvent models to assess computational robustness .

- Collaborative Verification : Partner with independent labs to replicate synthesis and characterization workflows .

Q. What methodologies are effective for analyzing kinetic parameters of this compound-associated enzymes (e.g., MoxY)?

- Steady-State Kinetics : Measure initial reaction rates under varying substrate concentrations (0.1–10× Km) using spectrophotometry or HPLC .

- Isotope Labeling : Use deuterated substrates to study rate-limiting steps via kinetic isotope effects (KIEs) .

- Molecular Dynamics (MD) Simulations : Model enzyme-substrate interactions (e.g., MoxY-Versicolorone binding) to identify catalytic residues and transition states .

Q. How can researchers address contradictions in this compound’s bioactivity data across studies?

- Meta-Analysis Framework : Systematically compare experimental conditions (e.g., fungal strain variability, solvent systems) across studies to identify confounding factors .

- Dose-Response Curves : Standardize bioactivity assays (e.g., MIC values against Candida spp.) with positive controls (e.g., fluconazole) and statistical validation (p < 0.01) .

- Pathway Enrichment Analysis : Use transcriptomic/proteomic data to distinguish direct bioactivity from secondary metabolic effects .

Q. What strategies optimize the isolation of this compound from complex fungal matrices?

- Multi-Dimensional Chromatography : Combine size-exclusion (SEC) and reverse-phase (RP-HPLC) chromatography to separate this compound from co-eluting anthraquinones .

- Solid-Phase Extraction (SPE) : Use C18 cartridges with gradient elution (MeOH:H2O, 30%→100%) to pre-concentrate target metabolites .

- Metabolomic Profiling : Apply HR-MS/MS with molecular networking (e.g., GNPS) to prioritize fractions containing this compound derivatives .

Methodological Guidelines

- Experimental Rigor : Ensure hypotheses are grounded in prior findings (e.g., cite Gubiani et al., 2022 for stereochemical assignments) .

- Data Contradiction Analysis : Use triangulation (e.g., NMR + ECD + bioassays) to resolve ambiguities .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.